Pseudolaric acid C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

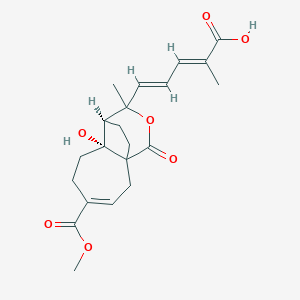

Pseudolaric acid C is a diterpenoid isolated from the root bark of Pseudolarix amabilis, which has antifungal activity . It is a phyproof reference substance with a CAS Number of 82601-41-0 .

Synthesis Analysis

Pseudolaric acids are a family of diterpenoid natural products that exhibit a broad spectrum of biological activities. The main structural feature of their framework is a trans-fused perhydroazulene bearing a bridged lactone positioned at the junction of the rings . A radical cyclization strategy has been developed that allows flexible tuning of the cyclization process through diverse silicon substitutions on the substrates. This strategy can assist in constructing a series of skeletons with structural resemblance to pseudolaric acids and expedites the construction of the bridged lactone .

Molecular Structure Analysis

The molecular weight of this compound is 390.43 and its molecular formula is C21H26O7 . The main structural feature of pseudolaric acids is a trans-fused perhydroazulene bearing a bridged lactone positioned at the junction of the rings .

Chemical Reactions Analysis

The synthesis of pseudolaric acids involves a radical cyclization strategy that allows flexible tuning of the cyclization process through diverse silicon substitutions on the substrates . This strategy can assist in constructing a series of skeletons with structural resemblance to pseudolaric acids and expedites the construction of the bridged lactone .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 390.43 and its molecular formula is C21H26O7 . It is a phyproof reference substance with a CAS Number of 82601-41-0 .

Scientific Research Applications

Antifungal Activity

Pseudolaric Acid C, along with other pseudolaric acids, has been identified as having significant antifungal properties. In traditional Chinese medicine, the root bark of Pseudolarix kaempferi, from which these acids are derived, is used as an antifungal agent. Pseudolaric acids A, B, and C have all been reported to possess antifungal activity, with particular effectiveness against various fungal strains, including those causing skin diseases and crop diseases (Zhou et al., 1983); (Zhang et al., 2014).

Cytotoxic Properties

Studies have also shown that pseudolaric acids possess cytotoxic properties. This makes them potential candidates for cancer treatment. Pseudolaric acid A and B have demonstrated potent cytotoxicity against various tumor cells, indicating the potential of pseudolaric acids in cancer therapy (Pan et al., 1990).

Immune-Regulating and Anticancer Activities

Pseudolaric acid B, a major component of Pseudolarix kaempferi, has been found to have immune-regulating and anticancer activities. It has shown promise in novel treatments for cancer, immune disorders, inflammatory diseases, and immunosuppression. Its mechanism of action and its potential as an anticancer agent are areas of active research (Liu et al., 2017).

Apoptosis Induction

Pseudolaric acid B has been observed to induce apoptosis in human melanoma cells. This suggests a potential application in cancer therapy, particularly in targeting melanoma, a type of skin cancer. The process involves cell cycle arrest and the activation of apoptosis pathways (Gong et al., 2005).

Modulation of Immune Response

Pseudolaric acid derivatives have been studied for their immunomodulatory effects. Hexahydropseudolaric acid B, a derivative of pseudolaric acid B, has shown potential in modulating the immune response, making it a candidate for treating immune-related diseases (Li et al., 2014).

Mechanism of Action

Target of Action

Pseudolaric Acid C is a diterpene acid isolated from the root bark of Pseudolarix amabilis . It has been identified to have weak antifungal activity against Candida albicans . .

Mode of Action

It is known to have antifungal properties . More research is needed to elucidate the specific interactions between this compound and its targets.

Biochemical Pathways

A related compound, pseudolaric acid b, has been shown to induce cell cycle arrest at the g2/m phase and promote cell death through the caspase-8/caspase-3 pathway . It’s possible that this compound may have similar effects, but this requires further investigation.

Result of Action

It is known to have weak antifungal activity against candida albicans

Action Environment

It’s worth noting that this compound is derived from the root bark of pseudolarix amabilis, a tree that grows in certain environmental conditions . These conditions may play a role in the compound’s properties and efficacy.

Safety and Hazards

Pseudolaric acid C is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child .

Future Directions

Pseudolaric acid A (PAA), one of the main bioactive ingredients in traditional medicine Pseudolarix cortex, exhibits remarkable anticancer activities. Yet its mechanism of action and molecular target have not been investigated and remain unclear . This work proposed a potential mechanism involved with the anticancer activity of PAA and will improve the appreciation of PAA as a potential cancer therapy candidate .

Biochemical Analysis

Cellular Effects

Pseudolaric Acid C has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it has a dose-dependent effect, with potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pseudolaric acid C involves several steps including oxidation, cyclization, and reduction reactions. The starting material is a natural product, Pseudolaric acid A, which is readily available from the bark of the tree Pseudolarix kaempferi. The synthesis pathway involves the following steps:", "Starting Materials": [ "Pseudolaric acid A", "Manganese dioxide", "Pyridine", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Methanol" ], "Reaction": [ "Oxidation of Pseudolaric acid A using manganese dioxide and pyridine to form Pseudolaric acid B", "Cyclization of Pseudolaric acid B using acetic acid and hydrochloric acid to form Pseudolaric acid C", "Reduction of Pseudolaric acid C using sodium borohydride and methanol to form the desired product" ] } | |

CAS RN |

82601-41-0 |

Molecular Formula |

C21H26O7 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

5-[(1R,7S,8R,9R)-7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C21H26O7/c1-13(16(22)23)5-4-9-19(2)15-8-11-20(18(25)28-19)10-6-14(17(24)27-3)7-12-21(15,20)26/h4-6,9,15,26H,7-8,10-12H2,1-3H3,(H,22,23)/t15-,19+,20+,21-/m0/s1 |

InChI Key |

RBXVTEUAOTYIME-NOOVBMIQSA-N |

Isomeric SMILES |

CC(=CC=C[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O |

SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O |

Canonical SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

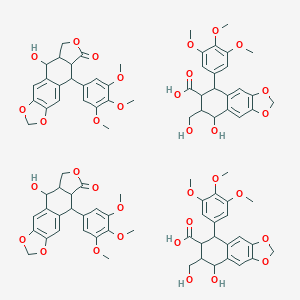

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.